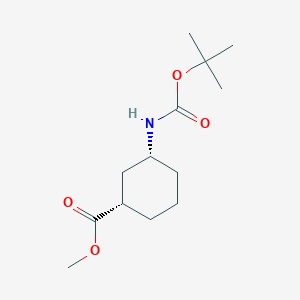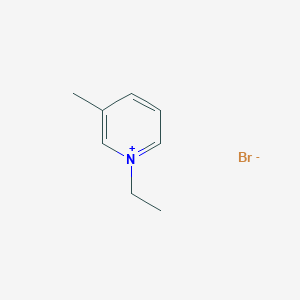
Benzyl-PEG7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG7-amine, also known as 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-amine, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTAC molecules. These molecules are designed to degrade specific proteins within cells, making them valuable in targeted therapy and drug development.
Mechanism of Action
Target of Action
Benzyl-PEG7-amine is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs, which this compound is a part of, exploit this system to selectively degrade target proteins .
Result of Action
The result of the action of this compound, as part of a PROTAC, is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein being degraded .
Action Environment
The action environment of this compound is within the cell, where it participates in the ubiquitin-proteasome system . Environmental factors that could influence its action, efficacy, and stability include the presence and concentration of the target protein and E3 ubiquitin ligase, as well as the overall state of the ubiquitin-proteasome system .
Biochemical Analysis
Biochemical Properties
Benzyl-PEG7-amine interacts with various biomolecules in the process of PROTAC synthesis. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, plays a crucial role in this process.
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTACs. As a linker in PROTACs, this compound contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of PROTACs. It facilitates the binding interactions between the E3 ubiquitin ligase ligand and the target protein ligand . This can lead to changes in gene expression and enzyme activity, as the degradation of target proteins can alter cellular processes .
Temporal Effects in Laboratory Settings
Metabolic Pathways
As a component of PROTACs, it may be involved in pathways related to protein degradation .
Transport and Distribution
Subcellular Localization
As a component of PROTACs, its localization may be influenced by the target proteins of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG7-amine is synthesized through a series of chemical reactions involving polyethylene glycol and benzylamine. The process typically involves the following steps:
Activation of PEG: The hydroxyl end groups of PEG are activated using tosyl chloride to form tosylated PEG.
Substitution Reaction: The tosylated PEG undergoes a nucleophilic substitution reaction with benzylamine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The compound is then purified using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG7-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with acyl chlorides can yield amides, while reactions with alkyl halides can produce secondary amines .
Scientific Research Applications
Benzyl-PEG7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTAC molecules, which are valuable in studying protein degradation pathways.
Biology: The compound is used in the development of targeted therapies for diseases such as cancer, where it helps in selectively degrading disease-causing proteins.
Medicine: this compound is involved in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry: It is used in the production of biomaterials and surface modifications, enhancing the properties of various industrial products .
Comparison with Similar Compounds
Benzyl-PEG4-amine: Similar to Benzyl-PEG7-amine but with a shorter PEG chain, affecting its solubility and flexibility.
Benzyl-PEG8-amine: Has a longer PEG chain, which can influence the compound’s properties in different applications.
Uniqueness: this compound stands out due to its optimal PEG chain length, which balances solubility and flexibility, making it highly effective as a PROTAC linker. Its unique structure allows for diverse applications in drug development and targeted therapies .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKCKXDCYVWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)





